molecular formula C23H30O5 B1667396 Anecortave acetate CAS No. 7753-60-8

Anecortave acetate

货号 B1667396
CAS 编号: 7753-60-8
分子量: 386.5 g/mol
InChI 键: YUWPMEXLKGOSBF-GACAOOTBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anecortave acetate is a novel angiogenesis inhibitor used in the treatment of the exudative (wet) form of age-related macular degeneration . It is similar in chemical structure to the corticosteroid hydrocortisone acetate but possesses no glucocorticoid activity .


Synthesis Analysis

Anecortave acetate can be synthesized from a 17-oxosteroid . It can also be derived from cortisol by reducing the 11-beta hydroxyl on cortisol to a double bond between carbons 9 and 11 and the addition of an acetate group to carbon 21 . This results in a molecule with no glucocorticoid or mineralocorticoid activity .


Molecular Structure Analysis

The molecular formula of Anecortave acetate is C23H30O5 . Its average mass is 386.481 Da and its mono-isotopic mass is 386.209320 Da .


Chemical Reactions Analysis

Anecortave acetate functions as an antiangiogenic agent, inhibiting blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . Its angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors .


Physical And Chemical Properties Analysis

Anecortave acetate is a solid substance . Its molecular weight is 386.48 . The exact mass is 386.21 .

Relevant Papers

There are several papers that provide more information about Anecortave acetate. For instance, a paper titled “Anecortave Acetate as Monotherapy for Treatment of Subfoveal Neovascularization in Age-Related Macular Degeneration” discusses the safety and efficacy of Anecortave acetate . Another paper titled “Recent Developments in Agents for the Treatment of Age-Related Macular Degeneration and Stargardt Disease” discusses the future directions of Anecortave acetate .

科学研究应用

Treatment of Retinal Tumors

  • Scientific Field : Oncology
  • Application Summary : Anecortave Acetate has been used as a single and adjuvant therapy in the treatment of retinal tumors of LH BETA T AG mice .
  • Methods of Application : The mice received a single subconjunctival injection of Anecortave Acetate. In one group, varying doses of Anecortave Acetate were delivered to right eyes only. In another group, Anecortave Acetate was delivered to right eyes only, either during a cycle of carboplatin (six subconjunctival deliveries) or after the completed cycle .
  • Results : A statistically significant reduction in tumor burden was detected after a single periocular injection of Anecortave Acetate. The reduction of tumor burden followed a U-shaped dose–response curve. Tumor burden was significantly decreased when Anecortave Acetate and carboplatin were combined .

Medical Treatment of Glaucoma

  • Scientific Field : Ophthalmology
  • Application Summary : Anecortave Acetate has been evaluated as a potential therapy for reducing the intraocular pressure in eyes with ocular steroid injection-related glaucoma .
  • Methods of Application : The details of the methods of application are not specified in the source .
  • Results : The use of Anecortave Acetate by juxtascleral administration may have the potential not only to delay the progression of this chronic disease process, but also have a significant positive impact on the socioeconomic burden of glaucoma .

Treatment of Age-Related Macular Degeneration

  • Scientific Field : Ophthalmology
  • Application Summary : Anecortave Acetate has been evaluated as a potential therapy for both wet-form and dry-form age-related macular degeneration .
  • Methods of Application : The details of the methods of application are not specified in the source .
  • Results : The results or outcomes of this application are not specified in the source .

属性

IUPAC Name

[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h7,12,17,19,27H,4-6,8-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWPMEXLKGOSBF-GACAOOTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046805
Record name Anecortave acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Anecortave acetate functions as an antiangiogenic agent, inhibiting blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration. Its angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors. (Ophthalmology 2004;111:2316-7) RETAANE blocks signals from multiple growth factors because it acts downstream and independent of the initiating angiogenic stimuli and inhibits angiogenesis subsequent to the angiogenic stimulation.
Record name Anecortave acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Anecortave acetate

CAS RN

7753-60-8
Record name Anecortave
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7753-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anecortave acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007753608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anecortave acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7753-60-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7753-60-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anecortave acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-α,21-dihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANECORTAVE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0PC411K4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anecortave acetate
Reactant of Route 2
Anecortave acetate
Reactant of Route 3
Anecortave acetate
Reactant of Route 4
Anecortave acetate
Reactant of Route 5
Anecortave acetate
Reactant of Route 6
Reactant of Route 6
Anecortave acetate

Citations

For This Compound
1,230
Citations
AF Clark - Survey of ophthalmology, 2007 - Elsevier
… Anecortave acetate is a unique angiostatic agent. Although … Anecortave acetate has broad based angiostatic activity, … angiogenic factor, anecortave acetate inhibits neovascularization …
Number of citations: 40 www.sciencedirect.com
S Hayek, M Scherrer, D Barthelmes… - Klinische …, 2007 - thieme-connect.com
… neovascular activity under anecortave acetate treatment (A, … anecortave acetate remains active for 6 months. At the 6 month follow-up we performed a second PJD of anecortave acetate …
Number of citations: 12 www.thieme-connect.com
SJ Bakri, PK Kaiser - Expert Opinion on Investigational Drugs, 2006 - Taylor & Francis
This manuscript reviews the pharmacotherapeutics of the novel, angiostatic cortisene, anecortave acetate suspension, for the treatment of age-related macular degeneration. The …
Number of citations: 5 www.tandfonline.com
LA Sorbera, PA Leeson, J Castaner… - Drugs of the Future, 2002 - access.portico.org
Angiogenesis is a normal process that is strictly controlled. If this fine control is disrupted, chronic activation can occur resulting in inappropriate tissue responses that can lead to …
Number of citations: 2 access.portico.org
Anecortave Acetate Clinical Study Group - Ophthalmology, 2003 - Elsevier
… .5, 6 Because anecortave acetate inhibits neovascularization … Anecortave acetate's angiostatic efficacy is supported by an … (Appendix) overseeing anecortave acetate activities has …
Number of citations: 242 www.sciencedirect.com
DC Dahlin, MH Rahimy - Survey of ophthalmology, 2007 - Elsevier
… Anecortave acetate is a synthetic analog of cortisol acetate … Anecortave acetate undergoes hydrolysis to the alcohol form, … Anecortave acetate (RETAANE 15 mg [anecortave acetate …
Number of citations: 16 www.sciencedirect.com
…, EK Sullivan, Anecortave Acetate Clinical Study Group - Ophthalmology, 2006 - Elsevier
… The safety and efficacy outcomes in this study demonstrate that the benefits of anecortave acetate for the treatment of choroidal neovascularization outweigh the risks associated with …
Number of citations: 152 www.sciencedirect.com
Anecortave Acetate Clinical Study Group - Retina, 2003 - journals.lww.com
… ) after anecortave acetate 15 mg than placebo. More patients treated with anecortave acetate 15 … Anecortave acetate 15 mg inhibited lesion growth significantly better than placebo (P = …
Number of citations: 119 journals.lww.com
CM Eandi, MD Ober, KB Freund, CM Klais, JS Slakter… - Retina, 2006 - journals.lww.com
… The results of this study suggest that anecortave acetate may inhibit retinal and subretinal permeability … Anecortave acetate appears to benefit the leakage and vision in patients with the …
Number of citations: 31 journals.lww.com
…, Anecortave Acetate Clinical Study Group - Survey of …, 2007 - Elsevier
… for delivery of the optimal concentration of anecortave acetate to the macular region of the … intravitreal injections of anecortave acetate were carried out in rabbits. Anecortave acetate is a …
Number of citations: 26 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。